molecular formula C21H24FN3O3 B6012319 N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6012319
M. Wt: 385.4 g/mol
InChI Key: YWPITIJWOFPWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as BF-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in cancer progression and inflammation. N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has also been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide also has some limitations, including its low solubility and stability, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, including:
1. Further studies on the mechanism of action of N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, particularly its interactions with specific enzymes and signaling pathways.
2. Development of more efficient and stable synthesis methods for N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, which would facilitate its use in in vivo studies.
3. Investigation of the potential therapeutic applications of N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide in other diseases, such as metabolic disorders and cardiovascular diseases.
4. Exploration of the potential synergistic effects of N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide with other therapeutic agents, which could enhance its efficacy and reduce its toxicity.
5. Development of novel delivery systems for N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, such as nanoparticles and liposomes, which would improve its solubility and bioavailability.

Synthesis Methods

N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide can be synthesized through a multi-step process that involves the reaction of benzylamine with 2-fluoro-4-methoxybenzaldehyde, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to improve cognitive function and protect against neurodegeneration.

properties

IUPAC Name

N-benzyl-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-28-17-8-7-16(18(22)11-17)14-25-10-9-23-21(27)19(25)12-20(26)24-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPITIJWOFPWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

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